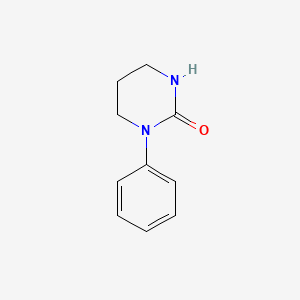

1-Phenyl-tetrahydro-2(1H)-pyrimidinone

Descripción general

Descripción

1-Phenyl-tetrahydro-2(1H)-pyrimidinone (THP) is a heterocyclic compound that has been widely studied for its potential applications in medicine, biochemistry and physiology. THP is a derivative of pyrimidine and is an important intermediate in the synthesis of various pharmaceuticals. It has been used as a starting material for the synthesis of many compounds, including anesthetics, analgesics, anticonvulsants, antihistamines, and antineoplastic agents. THP has also been used in the synthesis of a variety of other compounds, including organometallic compounds, heterocyclic compounds, and polymers.

Aplicaciones Científicas De Investigación

Synthesis and Chemical Properties

1-Phenyl-tetrahydro-2(1H)-pyrimidinone has been explored for its potential in various synthetic chemical applications. For instance, its synthesis and utilization as a core structure in the creation of 1-alkyl-5-phenyl-4(1H)pyrimidinones have been documented. These compounds are synthesized using condensation methods involving β-(dimethylamino)-N-[(dimethylamino)methylene] atropamides and methyl or ethyl amine, indicating a pathway for creating various derivatives of pyrimidinone (Beck & Gajewski, 1976).

Ring Transformation Reactions

1-Phenyl-tetrahydro-2(1H)-pyrimidinone has been utilized in ring transformation reactions with active methylene compounds, leading to the formation of various pyridine derivatives. These reactions indicate the compound's versatility in creating complex molecular structures with potential for diverse applications (Katoh, Omote, & Kashima, 1984).

Biological Applications

The compound's derivatives have shown potential in biological applications. For example, studies have been conducted on 1,6-dihydropyrimidine derivatives, synthesized from 1-Phenyl-tetrahydro-2(1H)-pyrimidinone, to assess their antifungal activity and develop potential antimicrobials. These studies provide insights into the compound's utility in medicinal chemistry and drug development (Rami, Patel, Patel, & Parmar, 2013).

Structural Studies

In structural chemistry, 1-Phenyl-tetrahydro-2(1H)-pyrimidinone has been used in the synthesis of complex structures like 3-Phenyl-2-(prop-2-ynyloxy)-1-benzofuro[3,2-d]pyrimidin-4(3H)-one. The studies of these compounds contribute to the understanding of molecular interactions and the development of new materials (Qu, Pan, & Hu, 2007).

Propiedades

IUPAC Name |

1-phenyl-1,3-diazinan-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12N2O/c13-10-11-7-4-8-12(10)9-5-2-1-3-6-9/h1-3,5-6H,4,7-8H2,(H,11,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UMIOVNLOMRBFII-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNC(=O)N(C1)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00363884 | |

| Record name | 1-Phenyltetrahydropyrimidin-2(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00363884 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

176.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Phenyl-tetrahydro-2(1H)-pyrimidinone | |

CAS RN |

56535-85-4 | |

| Record name | 1-Phenyltetrahydropyrimidin-2(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00363884 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

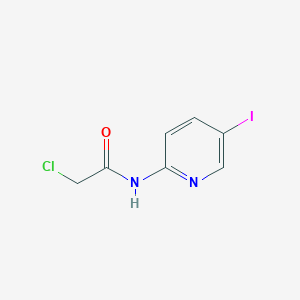

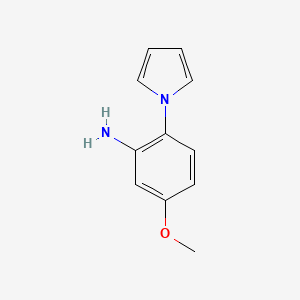

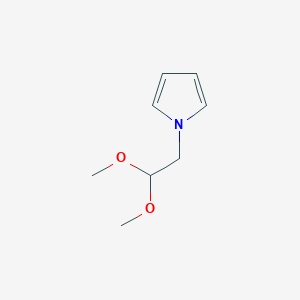

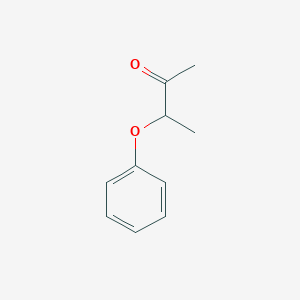

Synthesis routes and methods

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-{[2-(3-Methyl-4-nitro-5-isoxazolyl)vinyl]amino}benzenecarboxylic acid](/img/structure/B1363665.png)

![Methyl 3-[5-({[(3,4-dichlorobenzyl)oxy]imino}methyl)-2-furyl]-2-thiophenecarboxylate](/img/structure/B1363667.png)

![Methyl 3-{5-[(methoxyimino)methyl]-2-furyl}-2-thiophenecarboxylate](/img/structure/B1363668.png)

![(2-Amino-5,6-dihydro-4H-cyclopenta[b]thiophen-3-yl)-(4-chloro-phenyl)-methanone](/img/structure/B1363677.png)

![N-methoxy-1-[4-(4-methylsulfonylpiperazin-1-yl)-3-nitrophenyl]methanimine](/img/structure/B1363696.png)